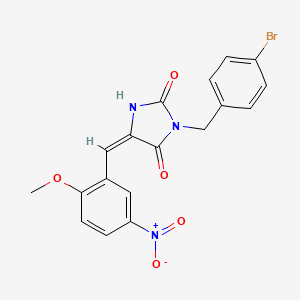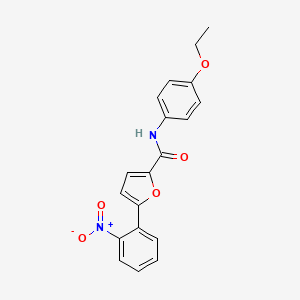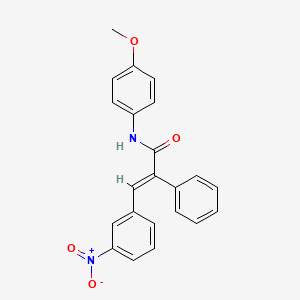
3-(4-bromobenzyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione
Overview
Description
3-(4-bromobenzyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione is a chemical compound that is widely used in scientific research. It is a type of imidazolidinedione derivative that has shown promising results in various biological studies.
Mechanism of Action
The exact mechanism of action of 3-(4-bromobenzyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For example, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-bromobenzyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione in lab experiments is its versatility. The compound can be easily synthesized and purified, and it can be used in a wide range of biological assays. However, one limitation of using this compound is that it may exhibit off-target effects, which can complicate the interpretation of experimental results. Therefore, it is important to carefully design experiments and use appropriate controls to ensure the specificity of the compound's effects.
Future Directions
There are several future directions for the study of 3-(4-bromobenzyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione. One area of interest is the development of more potent and selective derivatives of the compound. Another direction is the investigation of the compound's effects on other biological processes, such as autophagy and oxidative stress. Additionally, the compound's potential use in combination therapies for various diseases should be explored. Finally, more studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a valuable tool for investigating various biological processes. However, more research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Scientific Research Applications
3-(4-bromobenzyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(2-methoxy-5-nitrophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-27-16-7-6-14(22(25)26)8-12(16)9-15-17(23)21(18(24)20-15)10-11-2-4-13(19)5-3-11/h2-9H,10H2,1H3,(H,20,24)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOHXMRQVTORK-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3551483.png)
![N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551487.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551491.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551494.png)
![isopropyl 3-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3551503.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3551518.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3551523.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3551528.png)

![N-benzyl-2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3551545.png)
![N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551549.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3551564.png)
![ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3551570.png)